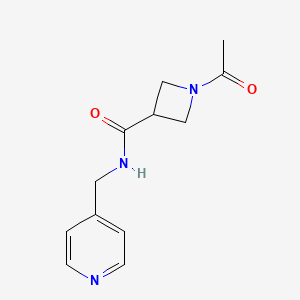

1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azetidines are four-membered nitrogen-containing heterocycles . They are important in organic synthesis and medicinal chemistry due to their unique reactivity, which is driven by a considerable ring strain . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .

Molecular Structure Analysis

The unique four-membered ring scaffold of azetidines contains an embedded polar nitrogen atom . This structure is a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .Chemical Reactions Analysis

Azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . They have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Physical And Chemical Properties Analysis

The properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol . This ring strain lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol) .Applications De Recherche Scientifique

Antimicrobial and Antitumor Activities

Research on pyridine and azetidine derivatives, such as those related to "1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide," has shown promising antimicrobial and antitumor properties. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, examining their in vitro antimicrobial activities (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002). Similarly, the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has been investigated for potential antidepressant and nootropic agents, reflecting the structural versatility of these compounds in drug development for CNS disorders (Asha B. Thomas, R. Nanda, L. Kothapalli, & S. C. Hamane, 2016).

CNS Activity and Selective Agonism

Another significant area of research is the development of selective agonists for CNS receptors. For instance, (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (7a, TC-5619) was identified as a promising candidate for treating cognitive impairment associated with neurological disorders. This compound showed a selective agonism for the α7 neuronal nicotinic acetylcholine receptor, demonstrating more than a thousand-fold selectivity over other receptor subtypes and showing positive effects across cognitive symptoms in schizophrenia in animal models (A. Mazurov, D. Kombo, T. Hauser, et al., 2012).

Synthesis and Evaluation of Biological Activities

The chemical synthesis and evaluation of biological activities of pyridine and azetidine derivatives encompass a broad spectrum of potential therapeutic applications. Anwer, Sayed, Hassanan, and Azab (2018) discussed the conventional and microwave synthesis of new pyridine derivatives, evaluating their antimicrobial and cytotoxic activities. This study emphasizes the ongoing efforts to explore the therapeutic potential of these compounds against various diseases and conditions (K. E. Anwer, G. H. Sayed, Hamdy Hassanan, & M. Azab, 2018).

Mécanisme D'action

Orientations Futures

Recent advances in the chemistry and reactivity of azetidines have been reported . Future research will likely focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and developing new reaction protocols . Additionally, azetidines may find new applications in drug discovery, polymerization, and as chiral templates .

Propriétés

IUPAC Name |

1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-9(16)15-7-11(8-15)12(17)14-6-10-2-4-13-5-3-10/h2-5,11H,6-8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSFATCYLZZDOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2697826.png)

![3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697828.png)

![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]acetamide](/img/structure/B2697832.png)

![1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B2697833.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2697835.png)

![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2697846.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2697847.png)

![2-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2697848.png)